7,7-difluoro-2-oxa-5-azabicyclo[4.1.0]heptane hydrochloride

Catalog No.
S6489547
CAS No.
2694744-71-1
M.F
C5H8ClF2NO
M. Wt
171.57 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7,7-difluoro-2-oxa-5-azabicyclo[4.1.0]heptane hydr...

CAS Number

2694744-71-1

Product Name

7,7-difluoro-2-oxa-5-azabicyclo[4.1.0]heptane hydrochloride

IUPAC Name

7,7-difluoro-2-oxa-5-azabicyclo[4.1.0]heptane;hydrochloride

Molecular Formula

C5H8ClF2NO

Molecular Weight

171.57 g/mol

InChI

InChI=1S/C5H7F2NO.ClH/c6-5(7)3-4(5)9-2-1-8-3;/h3-4,8H,1-2H2;1H

InChI Key

YNOFUUUOBHBDMF-UHFFFAOYSA-N

Canonical SMILES

C1COC2C(C2(F)F)N1.Cl
  • PubChem Entry

    A search on PubChem, a public database of chemical information, reveals an entry for the compound but with no descriptions of its use in scientific research [].

  • Limited Commercial Availability

Further Exploration:

While dedicated research on 7,7-difluoro-2-oxa-5-azabicyclo[4.1.0]heptane hydrochloride might be scarce, considering its structural similarity to other heterocyclic compounds, it might be worth exploring research on related structures:

  • Azabicyclic Compounds

    Azabicyclic compounds, which share the core structure with a nitrogen atom, have been explored for various applications including medicinal chemistry and material science []. Research on these might provide insight into potential applications of 7,7-difluoro-2-oxa-5-azabicyclo[4.1.0]heptane hydrochloride.

  • Fluorinated Heterocycles

    Fluorination, the addition of fluorine atoms to a molecule, can significantly alter its properties. Research into the applications of other fluorinated heterocycles might shed light on potential uses for this specific compound [].

7,7-Difluoro-2-oxa-5-azabicyclo[4.1.0]heptane hydrochloride is a bicyclic compound characterized by its unique structural features, including a bicyclo[4.1.0] framework and the presence of two fluorine atoms at the 7-position. The compound has a molecular formula of C5H8ClF2NOC_5H_8ClF_2NO and a molecular weight of approximately 177.58 g/mol. Its systematic name reflects its chemical structure, which includes an oxygen atom integrated into the bicyclic system, contributing to its potential reactivity and biological properties .

The chemical reactivity of 7,7-difluoro-2-oxa-5-azabicyclo[4.1.0]heptane hydrochloride can be attributed to its functional groups. The nitrogen atoms in the bicyclic structure can participate in various nucleophilic reactions, while the fluorine atoms can influence electrophilic reactivity due to their electronegativity. Typical reactions may include:

  • Nucleophilic substitutions: The nitrogen atoms can react with electrophiles.
  • Fluorine displacement: Under certain conditions, fluorine atoms may be replaced by other nucleophiles.
  • Hydrolysis: The hydrochloride form can undergo hydrolysis in aqueous environments, releasing hydrochloric acid.

These reactions are crucial for synthesizing derivatives and exploring the compound's potential applications in medicinal chemistry .

The synthesis of 7,7-difluoro-2-oxa-5-azabicyclo[4.1.0]heptane hydrochloride can be achieved through several methods:

  • Cyclization reactions: Starting from appropriate precursors containing both nitrogen and oxygen functionalities, cyclization can yield the bicyclic structure.
  • Fluorination: Introduction of fluorine atoms can be performed using fluorinating agents under controlled conditions.
  • Hydrochloride formation: The final step typically involves treatment with hydrochloric acid to obtain the hydrochloride salt form.

These methods are adaptable depending on available starting materials and desired yield .

7,7-Difluoro-2-oxa-5-azabicyclo[4.1.0]heptane hydrochloride has potential applications in various fields:

  • Pharmaceuticals: Its unique structure may enable the development of new drugs targeting bacterial infections or other diseases.
  • Chemical Synthesis: As an intermediate in organic synthesis, it could facilitate the creation of more complex molecules.

The compound's biological activity warrants further investigation for possible therapeutic uses in medicine and pharmacology .

Interaction studies involving 7,7-difluoro-2-oxa-5-azabicyclo[4.1.0]heptane hydrochloride focus on its binding affinity to various biological receptors or enzymes. Preliminary studies suggest that compounds with similar structures can interact with neurotransmitter systems or bacterial enzymes, indicating that this compound may also exhibit similar interactions.

Understanding these interactions is crucial for elucidating its mechanism of action and potential therapeutic effects .

Several compounds share structural similarities with 7,7-difluoro-2-oxa-5-azabicyclo[4.1.0]heptane hydrochloride:

Compound NameStructural FeaturesBiological Activity
2-Oxa-5-azabicyclo[4.1.0]heptaneLacks fluorine; retains bicyclic structurePotential antimicrobial activity
7-Fluoro-2-oxabicyclo[4.1.0]heptaneContains one fluorine atomAntiviral properties
5-Azabicyclo[3.1.0]hexaneSimilar bicyclic framework without oxygenDiverse biological activities

Uniqueness: The presence of two fluorine atoms in 7,7-difluoro-2-oxa-5-azabicyclo[4.1.0]heptane hydrochloride enhances its potential reactivity compared to similar compounds, possibly leading to improved binding affinities and biological activities.

Continued research into these compounds will help clarify their individual characteristics and therapeutic potentials .

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

171.0262479 g/mol

Monoisotopic Mass

171.0262479 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-25-2023

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